4-Methoxy-2-methyl-N-(4-methylphenyl)aniline
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Overview
Description
4-Methoxy-2-methyl-N-(4-methylphenyl)aniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-N-(4-methylphenyl)aniline typically involves the reaction of 4-methoxy-2-methylaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxy-2-methylaniline attacks the carbonyl carbon of 4-methylbenzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
4-Methoxy-2-methyl-N-(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-methoxyaniline: Similar structure but lacks the N-(4-methylphenyl) group.
4-Methoxy-2-methylbenzenamine: Similar structure but lacks the N-(4-methylphenyl) group.
4-Methoxy-N-methylaniline: Similar structure but lacks the 2-methyl group on the benzene ring.
Uniqueness
4-Methoxy-2-methyl-N-(4-methylphenyl)aniline is unique due to the presence of both the methoxy and methyl groups on the benzene ring, as well as the N-(4-methylphenyl) substitution. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
41317-18-4 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-11-4-6-13(7-5-11)16-15-9-8-14(17-3)10-12(15)2/h4-10,16H,1-3H3 |
InChI Key |
KTCVPAFNZGBGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C |
Origin of Product |
United States |
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